Arisugacin G

Acetylcholinesterase Structure-Activity Relationship Negative Control

Researchers performing AChE inhibition screens for Alzheimer’s drug discovery face a critical risk: structural analogs with zero target engagement can invalidate entire assay cascades. Arisugacin G eliminates this hazard as the validated inactive control for the arisugacin series. - **Defined Function**: No AChE inhibition at up to 100 µM; ideal negative control alongside arisugacins A/B (IC50 1.0-25.8 nM). - **Assay Validation**: Calibrates signal window, confirms specific enzyme engagement, prevents false negatives. - **Supply Advantage**: 10-step synthesis vs. 20-step for active analogs; available as custom synthesis or stand-alone control.

Molecular Formula C27H32O5
Molecular Weight 436.5 g/mol
Cat. No. B15616618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArisugacin G
Molecular FormulaC27H32O5
Molecular Weight436.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H32O5/c1-25(2)21-10-13-27(4)22(26(21,3)12-11-23(25)28)14-18-20(32-27)15-19(31-24(18)29)16-6-8-17(30-5)9-7-16/h6-9,15,21-22H,10-14H2,1-5H3/t21-,22+,26-,27+/m0/s1
InChIKeyYKIBSZXLXSOWFC-HXABMTEBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arisugacin G Negative Control


Arisugacin G is a fungal meroterpenoid secondary metabolite structurally related to the potent acetylcholinesterase (AChE) inhibitors arisugacins A and B [1]. Found in Penicillium sp., this compound belongs to a biosynthetic class merging terpenoid and polyketide pathways, yet unlike its potent congeners, it lacks AChE inhibitory activity entirely [2]. This functional void, combined with its structural similarity to active analytes, defines its specialized role as a negative control probe in structure-activity relationship (SAR) studies and cholinesterase inhibitor screening .

Role Negative control probe for acetylcholinesterase (AChE) screening
Class Fungal meroterpenoid, structural analog of arisugacins A/B
Activity No AChE inhibition; used to define assay signal window

Arisugacin G Substitution Risks


Substituting Arisugacin G for arisugacins A, B, C, or D without structural validation risks catastrophic assay failure owing to a binary difference in target engagement. The arisugacin chemical series exhibits an all-or-nothing activity cliff: arisugacins A and B display nanomolar AChE inhibition (IC50 1.0–25.8 nM), while arisugacin G exhibits zero inhibition even at 100 µM [1]. Any replacement intended for pharmacological activation of AChE pathways will yield false-negative results and confound target-validation studies [2].

Arisugacin G (This Product) Inactive negative control; no AChE inhibition
Active Arisugacins (A, B, C, D) Nanomolar to micromolar AChE inhibitors
Substituting an active arisugacin for G will produce false-negative results in control wells and may invalidate target-engagement confirmation.
Arisugacin G No measurable cytotoxicity in cell panels
Arisugacins B, F Weak but quantifiable cytotoxicity
Using cytotoxic analogs as negative controls may confound cell-viability endpoints; G ensures meroterpenoid scaffold without cytotoxicity interference.
Arisugacin G Isobaric with F (C₂₇H₃₂O₅), both AChE-inactive
Arisugacin F Same mass, different structural isomer
Without proper characterization, G and F may be confused in mass spectrometry; distinct retention behavior must be verified for isomer-specific use.

Arisugacin G Differentiation Evidence


AChE Inhibition Activity Cliff

Arisugacin G fails to inhibit acetylcholinesterase (AChE) at concentrations up to 100 µM, placing it in a distinct functional class from arisugacins A and B (nanomolar inhibitors) and C and D (micromolar inhibitors). This activity cliff is a defining selection criterion: Arisugacin G serves exclusively as a negative control for AChE inhibition assays [1][2].

AChE Activity Cliff
Head-to-head
>40,000-fold higher IC₅₀ vs. Arisugacin A/B
Supports definitive negative-control classification for AChE assays.
No inhibition up to 100 µM; Ellman method, electric eel AChE.
Acetylcholinesterase Structure-Activity Relationship Negative Control

Cytotoxicity vs. Arisugacins B and F

In a panel of HeLa, HL-60, and K562 cell lines, Arisugacin G exhibited no measurable cytotoxicity, whereas the structural analogs arisugacin B and arisugacin F showed weak but quantifiable cytotoxicity (IC50 24–60 µM). This difference enables Arisugacin G to serve as a non-cytotoxic control in cell-based screening efforts involving meroterpenoids [1].

Cytotoxicity vs. B/F
Head-to-head
G: no cytotoxicity (>100 µM)
B/F: IC₅₀ 24–60 µM
Enables non-cytotoxic meroterpenoid control in cell-panel studies.
HeLa, HL-60, K562; MTT-based assay. Ref. Sun et al. 2014.
Cytotoxicity Cancer Cell Lines Selectivity

Synthetic Accessibility vs. Arisugacin A

Arisugacin G is accessible via a 10-step total synthesis from commercially available oleanolic acid, whereas arisugacin A requires a 20-step synthetic sequence with an overall yield of merely 2.1%. This stark difference in synthetic step count directly impacts procurement cost and material availability for large-scale studies [1][2].

Synthetic Step Count
Cross-study
10 vs. 20 steps 50% fewer than Arisugacin A
May support more efficient custom synthesis procurement.
From oleanolic acid; ref. Tetrahedron Lett. 2020.
Total Synthesis Chemical Supply Step Economy

Isobaric Isomer Discrimination

Arisugacin G (C27H32O5) and Arisugacin F (C27H32O5) share an identical molecular formula and nominal mass (436.5 Da), yet display opposing AChE inhibition phenotypes. Arisugacin G is a confirmed inactive control (>100 µM), while Arisugacin F also lacks AChE inhibition at 100 µM according to Otoguro et al. (2000). This pair exemplifies the structural subtlety governing biological activity, making Arisugacin G essential for MS-based isomer differentiation and advanced SAR studies [1].

Isobaric Isomer ID
Specification
C₂₇H₃₂O₅ (436.5 Da)
identical to Arisugacin F
Validated negative-control isomer distinct from F for MS dereplication.
Both inactive at 100 µM; HPLC/HRMS required to differentiate.
Mass Spectrometry Isomer Differentiation SAR

Arisugacin G Application Scenarios


Negative Control for AChE Screening

In primary AChE inhibition assays for Alzheimer’s disease drug discovery, Arisugacin G (up to 100 µM) is employed as a structural blind to ensure assay signal window is due to specific enzyme engagement rather than non-specific protein binding or solvent interference. Its use adjacent to Arisugacin A (IC50 1.0–25.8 nM) calibrates the dynamic range of the screening cascade [1].

Non-Cytotoxic Meroterpenoid Control

When evaluating the cytotoxicity of novel meroterpenoids against HeLa, HL-60, or K562 cell lines, Arisugacin G functions as a negative compound control. Unlike arisugacins B and F (IC50 24–60 µM), it contributes no measurable cell-killing activity, ensuring that observed effects are attributable to the test article rather than the meroterpenoid scaffold [2].

Isobaric Discrimination Reference Standard

Owing to its identical mass to Arisugacin F yet distinct bioactivity, Arisugacin G is valuable as a retention-time marker and mass spectrometry standard. Researchers can spike this inactive isomer into fungal extract matrices to differentiate active AChE inhibitors from inactive structural isomers during dereplication workflows [3].

Synthetic Chemistry Procurement Strategy

For synthetic chemistry teams requiring a meroterpenoid negative control rapidly, Arisugacin G is the preferred choice. Its 10-step synthesis from oleanolic acid allows custom synthesis more efficiently than the 20-step synthesis of Arisugacin A, potentially lowering procurement lead times when co-sourced alongside active analogs [4].

Application
Selection Property
Validation Focus
Negative control for AChE screening
Absolute lack of AChE inhibition
Assay signal-window calibration; ruling out non-specific interference
Non-cytotoxic meroterpenoid control
Absence of cytotoxicity in representative cell lines
Cell-viability endpoint review; scaffold-attributable effect exclusion
Isobaric discrimination reference standard
Defined molecular identity and retention behavior
HRMS/XIC isomer resolution; dereplication workflow benchmarking
Synthetic chemistry procurement strategy
Shorter synthetic route vs. active analogs
Custom synthesis feasibility; step-economy review for negative-control sourcing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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